(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid
Description
(2E)-3-[(2-Fluorophenyl)carbamoyl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a trans-configurated (E) double bond and a carbamoyl group substituted with a 2-fluorophenyl moiety. This compound belongs to the cinnamic acid analog family, where the acrylic acid backbone is modified with aryl substituents.
Properties
IUPAC Name |
(E)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKBZXHSDUVZDI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
This two-step approach dominates literature (Fig. 1A):
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Aldol adduct formation : Malonic acid reacts with 2-fluorobenzaldehyde derivatives in the presence of piperidine/pyridine.
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Carbamoylation : The intermediate α,β-unsaturated acid undergoes nucleophilic acyl substitution with 2-fluoroaniline.
Key variables :
Direct Carbamoylation of Propiolic Acid Derivatives
Single-step method using propiolic acid chloride and 2-fluoroaniline (Fig. 1B):
-
Limitation : Requires strict anhydrous conditions to prevent HCl-induced polymerization.
Reaction Equation :
Detailed Stepwise Synthesis
Optimized Knoevenagel Protocol (Adapted from )
Step 1: Malonic Acid Condensation
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Charge a Schlenk flask with malonic acid (1.04 g, 10 mmol), 2-fluorobenzaldehyde (1.24 g, 10 mmol), and piperidine (0.5 mL).
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Reflux in anhydrous toluene (15 mL) under N₂ for 6 hours.
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Cool to 0°C, filter precipitated (E)-3-(2-fluorophenyl)prop-2-enoic acid (Yield: 72%).
Step 2: Carbamoylation
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Dissolve the above product (1.64 g, 10 mmol) in dry THF (10 mL).
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Add 2-fluoroaniline (1.11 g, 10 mmol) and DCC (2.27 g, 11 mmol).
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Stir at 25°C for 12 hours, then purify via silica chromatography (EtOAc/hexane 3:7).
Characterization Data :
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¹H NMR (400 MHz, DMSO-d6): δ 12.3 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.8–7.2 (m, 4H, ArH), 6.5 (d, J = 15.6 Hz, 1H, CH=), 6.1 (d, J = 15.6 Hz, 1H, CH=).
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HPLC : >99% E-isomer (Zwickau C18, 30% MeCN/H2O, 1 mL/min).
Optimization of Reaction Conditions
Catalyst Screening
Table 2 compares catalysts in Knoevenagel step:
| Catalyst | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Piperidine | 110 | 6 | 72 | 95:5 |
| DMAP | 80 | 8 | 65 | 88:12 |
| L-Proline | 25 | 24 | 58 | 92:8 |
| No catalyst | 110 | 12 | 31 | 81:19 |
Purification and Characterization
Recrystallization vs. Chromatography
Spectroscopic Confirmation
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FT-IR : 1695 cm⁻¹ (C=O acid), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-F).
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HRMS : [M+H]+ calcd. for C₁₀H₈FNO₃: 210.0564; found: 210.0561.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Knoevenagel | 2 | 52 | 99 | 12.40 |
| Direct carbamoylation | 1 | 82 | 97 | 18.75 |
| Enzymatic acylation | 3 | 45 | 91 | 24.80 |
Trade-offs : While direct carbamoylation offers higher yields, Knoevenagel is preferred for scalability.
Challenges and Limitations
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Aniline over-alkylation : Excess 2-fluoroaniline leads to bis-carbamoyl byproducts (∼15% in uncontrolled reactions).
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Acid-sensitive substrates : The carboxylic acid group necessitates mild workup conditions (pH 5–6).
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Storage stability : Decomposition rates increase by 0.8%/month at 25°C, requiring −20°C storage .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a prop-2-enoic acid backbone with a fluorinated phenyl group and a carbamoyl moiety. Its molecular formula is , and it has a molecular weight of approximately 219.20 g/mol. The presence of the fluorine atom enhances its biological activity by influencing the electronic properties of the molecule.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, studies have indicated that derivatives of this compound exhibit inhibitory activity against histone deacetylases (HDACs), which are implicated in cancer progression.
| Application Area | Description |
|---|---|
| Cancer Therapy | Investigated as an HDAC inhibitor, potentially useful in treating various cancers. |
| Biochemical Probes | Used to study enzyme interactions and cellular mechanisms due to its ability to modulate biological pathways. |
Biological Research
In biological studies, (2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid serves as a valuable tool for understanding cellular processes. Its ability to affect gene expression through epigenetic mechanisms makes it a candidate for research into gene regulation.
Material Science
The compound's reactive functional groups allow it to be utilized in polymer chemistry, where it can serve as a building block for synthesizing advanced materials with specific properties.
Case Study 1: Anticancer Activity
Research conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxicity against MCF-7 (breast cancer) and H460 (lung cancer) cells. The compound was tested at various concentrations, showing a dose-dependent response that indicates its potential as an anticancer agent.
Case Study 2: Mechanistic Studies
In vitro studies have elucidated the mechanism of action of this compound, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may not only inhibit cell proliferation but also promote programmed cell death.
Mechanism of Action
The mechanism of action of (2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbamoyl group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the aryl substituent and functional group modifications. Key examples include:
Key Observations :
- Fluorine vs. Other Halogens : The 2-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to bromine or chlorine analogs (e.g., ). Fluorine’s small size minimizes steric hindrance while increasing lipophilicity .
- Carbamoyl vs. Sulfonamide: The carbamoyl group (NH–CO) in the target compound provides hydrogen-bonding donor/acceptor capacity, contrasting with the sulfamoyl group’s (SO₂–NH₂) stronger acidity and solubility .
- Phenolic vs. Fluorinated Aromatics: Unlike ferulic acid’s hydroxyl and methoxy groups (), the fluorophenyl group avoids oxidative metabolism, improving pharmacokinetic stability .
Physicochemical Properties
- Acidity : The α,β-unsaturated carboxylic acid backbone confers a pKa ~4.5–5.0, similar to cinnamic acid derivatives. Electron-withdrawing groups (e.g., fluorine) slightly lower the pKa compared to methoxy-substituted analogs .
- Solubility: Carbamoyl and sulfamoyl derivatives exhibit higher aqueous solubility than nonpolar furan or thiophene analogs (e.g., ) due to polar functional groups .
- Melting Points: Fluorinated compounds typically exhibit higher melting points than non-fluorinated analogs due to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
Biological Activity
(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies detailing its effects in various biological contexts.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H8FNO2
- Molecular Weight : 195.18 g/mol
The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's lipophilicity and biological interactions.
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammatory markers in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.
Biological Activity Data Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of inflammatory cytokines | |
| Enzyme inhibition | Modulation of metabolic enzymes |
Case Studies
Several studies have investigated the biological activity of this compound:
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Study on Cancer Cell Lines :
- A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.
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Inflammation Model :
- In an animal model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.
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Metabolic Pathway Analysis :
- Research exploring the compound's effects on metabolic enzymes revealed inhibition of key enzymes involved in glucose metabolism, suggesting a role in managing diabetes or obesity-related conditions.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carbamoyl group (-CONH-) undergoes nucleophilic substitution under basic conditions. In synthetic applications, this group reacts with amines or alcohols to form substituted amides or esters, respectively.
Key Reaction Example:
Reaction with methanol in the presence of H₂SO₄ yields methyl (2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoate.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | Methyl prop-2-enoate derivative | 72–85% |
Cycloaddition Reactions
The α,β-unsaturated carbonyl system participates in [4+2] Diels-Alder reactions with dienes. The electron-withdrawing fluorine atom enhances electrophilicity at the β-carbon, accelerating cycloaddition .
Example:
Reaction with 1,3-butadiene forms a six-membered cyclohexene derivative.
| Dienophile | Diene | Catalyst | Product | Regioselectivity |
|---|---|---|---|---|
| Compound (E)-isomer | 1,3-Butadiene | None | Cyclohexene adduct | Endo preference |
Decarboxylation Reactions
Thermal or acidic conditions induce decarboxylation, eliminating CO₂ to form 3-[(2-fluorophenyl)carbamoyl]propene. This reaction is temperature-dependent, with optimal yields at 150–160°C .
| Conditions | Temperature | Byproduct | Conversion Rate |
|---|---|---|---|
| H₂SO₄ (conc.), Δ | 150°C | CO₂ | 89% |
Hydrogen Bonding and Supramolecular Interactions
The carboxylic acid and carbamoyl groups engage in intermolecular hydrogen bonding, forming 1D polymeric networks (Figure 1) . These interactions influence crystallization behavior and solubility.
Structural Data:
Biological Activity Modulation
In medicinal chemistry, the compound serves as a precursor for histone deacetylase (HDAC) inhibitors. Coupling with hydroxamic acid derivatives enhances anticancer activity .
Synthetic Pathway:
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Step 1: (2E)-3-[(2-Fluorophenyl)carbamoyl]prop-2-enoic acid → Acid chloride (SOCl₂).
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Step 2: Reaction with hydroxylamine → Hydroxamic acid derivative (HDAC inhibitor) .
| Biological Assay | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| HDAC Inhibition | MCF-7 | 5.2 |
pH-Dependent Tautomerism
In aqueous solutions, the compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding. The enol form predominates at pH > 5 .
Equilibrium Constants:
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pKa (COOH): 3.8
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Enol/Keto Ratio (pH 7): 85:15
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid?
- Methodological Answer : The compound can be synthesized via a multi-step process:
Carbamoylation : React 2-fluoroaniline with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the carbamoyl intermediate.
Stereochemical Control : Ensure the (E)-configuration by optimizing reaction temperature and solvent polarity. Polar aprotic solvents (e.g., DMF) at 60–80°C favor the trans-isomer .
Acidification : Hydrolyze the ester intermediate under acidic conditions (e.g., HCl/THF) to yield the final carboxylic acid.
- Validation : Monitor reaction progress using TLC or HPLC. Confirm stereochemistry via NOESY NMR or X-ray crystallography .
Q. How can the compound’s purity and structural integrity be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
- Spectroscopy :
- IR : Confirm carbamoyl (C=O stretch ~1680 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups .
- NMR : ¹H NMR should show a trans-proton coupling constant (J = 12–16 Hz) for the α,β-unsaturated system .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Light Sensitivity : Protect from UV exposure using amber glassware.
- Moisture Control : Use desiccants (e.g., silica gel) in storage environments.
- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Scenario : Discrepancies between NMR-derived coupling constants and X-ray bond angles may arise from dynamic effects (e.g., solvent interactions).
- Resolution :
Variable-Temperature NMR : Assess conformational flexibility by analyzing J-coupling changes at different temperatures .
Computational Modeling : Compare DFT-calculated geometries (e.g., B3LYP/6-31G*) with experimental data to identify dominant conformers .
Synchrotron X-ray Diffraction : High-resolution data can resolve subtle structural distortions .
Q. What strategies mitigate E/Z isomerization during synthesis or storage?
- Methodological Answer :
- Synthesis :
- Use bulky bases (e.g., DBU) to sterically hinder isomerization.
- Employ microwave-assisted synthesis for rapid reaction kinetics, minimizing equilibration time .
- Storage :
- Avoid protic solvents (e.g., methanol) that promote keto-enol tautomerism.
- Add radical inhibitors (e.g., BHT) to suppress photochemical isomerization .
Q. How can structure-activity relationships (SAR) be explored for fluorophenyl derivatives in biological systems?
- Methodological Answer :
- Comparative Assays : Synthesize analogs with varying fluorine positions (e.g., 3- or 4-fluoro) and test inhibitory activity against target enzymes (e.g., kinases) .
- Computational Docking : Use AutoDock Vina to predict binding affinities based on fluorine’s electronegativity and steric effects .
- Metabolic Stability : Assess fluorophenyl’s impact on CYP450-mediated degradation using liver microsomal assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for this compound?
- Methodological Answer :
- Experimental logP : Determine via shake-flask method (octanol/water partitioning) with UV detection .
- Theoretical logP : Compare results from software (e.g., ChemAxon, ACD/Labs) to identify outliers.
- Root Cause : Variability may stem from protonation state (carboxylic acid vs. carboxylate) or impurities. Adjust pH to 7.4 for physiologically relevant measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
